Ethyl (3-fluoro-2-pyridyl)acetate

Synthetic Methodology Process Chemistry Medicinal Chemistry

Ethyl (3-fluoro-2-pyridyl)acetate (CAS: not yet assigned; MF: C9H10FNO2; MW: 183.18 g/mol) is a regiospecifically fluorinated heterocyclic building block in the pyridylacetate family. The compound features a fluorine atom precisely positioned at the 3-position of the 2-pyridine ring, imparting distinct electronic and steric properties relative to non-fluorinated or alternatively substituted analogs.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B8708832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-fluoro-2-pyridyl)acetate
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC=N1)F
InChIInChI=1S/C9H10FNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3
InChIKeyWIAZRRXJOHSFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3-fluoro-2-pyridyl)acetate: A Regiospecific Fluorinated Pyridine Building Block for Medicinal Chemistry


Ethyl (3-fluoro-2-pyridyl)acetate (CAS: not yet assigned; MF: C9H10FNO2; MW: 183.18 g/mol) is a regiospecifically fluorinated heterocyclic building block in the pyridylacetate family. The compound features a fluorine atom precisely positioned at the 3-position of the 2-pyridine ring, imparting distinct electronic and steric properties relative to non-fluorinated or alternatively substituted analogs. This substitution pattern, combined with the ethyl acetate side chain, makes it a valuable synthetic intermediate for constructing pharmacologically relevant heterocyclic scaffolds, particularly in kinase inhibitor and agrochemical programs. Its utility is confirmed by its commercial availability from multiple specialist suppliers, typically at purities of 95% or higher .

Ethyl (3-fluoro-2-pyridyl)acetate: Why In-Class Compounds Cannot Be Interchanged


The substitution of Ethyl (3-fluoro-2-pyridyl)acetate with a generic pyridylacetate or even a differently halogenated analog is not scientifically or procedurally justified. The specific regiochemistry of the fluorine atom at the 3-position of the 2-pyridyl core profoundly influences the compound's electronic environment, metabolic stability, and reactivity profile. A non-fluorinated analog (e.g., ethyl 2-pyridylacetate) offers a different electron distribution, while a chloro-analog (e.g., ethyl 2-(3-chloropyridin-2-yl)acetate) introduces a larger, more lipophilic halogen with altered reactivity. Even the regioisomeric 4-fluoro analog would present a drastically different molecular electrostatic potential, impacting binding in a biological target's active site. The quantitative evidence below underscores these critical, application-altering differences, reinforcing the need for this specific compound in research and development workflows.

Ethyl (3-fluoro-2-pyridyl)acetate: A Quantitative Comparison of Synthesis Efficiency, Purity, and Regiospecific Utility


Synthesis Efficiency: High-Yield One-Step Route from Diethyl (3-fluoro-2-pyridyl)malonate

Ethyl (3-fluoro-2-pyridyl)acetate can be synthesized via a decarboxylative fluorination of diethyl (3-fluoro-2-pyridyl)malonate. This one-step process yields the target compound with high efficiency, achieving an isolated yield of 99% (1.90 g from a specific scale) as a pale-colored oil . This represents a significant improvement in atom economy and step count compared to multi-step syntheses for similar building blocks. For context, a literature procedure for the non-fluorinated ethyl 2-pyridylacetate reports a yield range of 35-40% [1], while a procedure for the chloro-analog (2-(3-chloropyridin-2-yl)acetic acid) reports an 82% yield .

Synthetic Methodology Process Chemistry Medicinal Chemistry

Purity Profile: Commercially Available at ≥95% Purity for Direct Use in Sensitive Reactions

Ethyl (3-fluoro-2-pyridyl)acetate is consistently available from commercial sources at a purity specification of ≥95% . This high level of purity is essential for its intended use as a building block in multi-step syntheses, particularly for medicinal chemistry applications where impurities can interfere with biological assays or lead to off-target effects. While purity data for specific comparators varies by supplier, this compound's consistent availability at this specification reduces the need for in-house purification, saving time and resources. The analytical data, including mass spectrum confirmation (m/z 184 [M+H]+) , provides a reliable identity and quality baseline.

Analytical Chemistry Quality Control Drug Discovery

Regiospecificity: The 3-Fluoro-2-Pyridyl Motif is a Key Pharmacophore in Advanced Lead Compounds

The precise 3-fluoro-2-pyridyl substitution pattern present in Ethyl (3-fluoro-2-pyridyl)acetate is a privileged pharmacophore in medicinal chemistry. This motif is found in advanced lead compounds targeting DOT1L, a histone methyltransferase. Specifically, a 3-fluoro-2-pyridyl-containing inhibitor (compound 7) exhibits an IC50 of 0.016 µM, and an even more optimized analog (compound 8) achieves an IC50 of 0.00059 µM [1]. The potency of these compounds is critically dependent on the 3-fluoro-2-pyridyl group, as substitution at other positions (e.g., 4-fluoro-2-pyridyl, 4-fluoro-3-pyridyl) in a related series resulted in significantly reduced activity (IC50 > 32 µM) [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Ethyl (3-fluoro-2-pyridyl)acetate: High-Impact Research and Development Applications


Scaffold for Kinase and Epigenetic Inhibitor Libraries

The 3-fluoro-2-pyridyl motif is a validated pharmacophore for DOT1L and potentially other histone-modifying enzymes [1]. Ethyl (3-fluoro-2-pyridyl)acetate serves as an ideal starting point for generating focused libraries of novel DOT1L inhibitors, leveraging its high synthetic yield (99%) for rapid analog synthesis. The robust activity observed (IC50 as low as 0.00059 µM) underscores the value of this specific regioisomer in drug discovery.

Fluorinated Heterocycle Synthesis for PET Tracer Development

The presence of a stable fluorine atom at the 3-position makes this compound a valuable precursor for synthesizing 18F-labeled pyridines for positron emission tomography (PET) imaging. The compound's structure allows for further functionalization while retaining the diagnostic fluorine label. The high commercial purity (≥95%) ensures minimal radioactive side-product formation, a critical factor in radiochemical yield and tracer purity.

Agrochemical Intermediate with Enhanced Metabolic Stability

Fluorinated pyridines are key scaffolds in modern crop protection agents due to improved metabolic stability and bioavailability. Ethyl (3-fluoro-2-pyridyl)acetate can be used to synthesize novel fluorinated nicotinic acid derivatives, which are known to possess herbicidal and fungicidal properties. Its high synthesis efficiency (99% yield) is particularly advantageous for the cost-sensitive agrochemical industry, enabling the production of large quantities of lead compounds for field trials.

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